Carm1-IN-5

Description

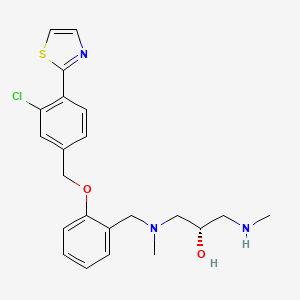

Structure

3D Structure

Properties

Molecular Formula |

C22H26ClN3O2S |

|---|---|

Molecular Weight |

432.0 g/mol |

IUPAC Name |

(2S)-1-[[2-[[3-chloro-4-(1,3-thiazol-2-yl)phenyl]methoxy]phenyl]methyl-methylamino]-3-(methylamino)propan-2-ol |

InChI |

InChI=1S/C22H26ClN3O2S/c1-24-12-18(27)14-26(2)13-17-5-3-4-6-21(17)28-15-16-7-8-19(20(23)11-16)22-25-9-10-29-22/h3-11,18,24,27H,12-15H2,1-2H3/t18-/m0/s1 |

InChI Key |

UMKLFWMQTDMELK-SFHVURJKSA-N |

Isomeric SMILES |

CNC[C@@H](CN(C)CC1=CC=CC=C1OCC2=CC(=C(C=C2)C3=NC=CS3)Cl)O |

Canonical SMILES |

CNCC(CN(C)CC1=CC=CC=C1OCC2=CC(=C(C=C2)C3=NC=CS3)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of iCARM1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of iCARM1 (also known as CARM1-IN-6), a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes relevant signaling pathways and workflows.

Core Mechanism of Action

iCARM1 is a small molecule inhibitor that directly targets the enzymatic activity of CARM1, a protein arginine methyltransferase (PRMT4). CARM1 plays a crucial role in various cellular processes, including transcriptional regulation, by methylating histone and non-histone proteins. Specifically, CARM1 catalyzes the asymmetric dimethylation of arginine residues.

The inhibitory action of iCARM1 stems from its binding to the substrate-binding pocket of CARM1. Molecular docking studies suggest that the dimethylamine group of iCARM1 inserts into a region of the pocket formed by the amino acid residues Glu258, Glu267, and Tyr154. This interaction is stabilized by salt bridges and hydrogen bonds, effectively blocking the access of natural substrates to the catalytic site and inhibiting the methyltransferase activity of the enzyme.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency and efficacy of iCARM1 from various biochemical and cellular assays.

| Parameter | Value | Assay | Reference |

| IC50 | 12.3 µM | In vitro methylation assay (using a synthetic peptide) | [1][2][3][4] |

| Kd | 0.67 µM (6.785 x 10⁻⁷ M) | Surface Plasmon Resonance (SPR) | [3][5] |

| Cell Line | Cancer Type | EC50 (µM) | Assay | Reference |

| MCF7 | ERα-positive Breast Cancer | 1.797 ± 0.08 | Cell Proliferation Assay | [1][3][6] |

| T47D | ERα-positive Breast Cancer | 4.74 ± 0.19 | Cell Proliferation Assay | [1][3][6] |

| BT474 | ERα-positive Breast Cancer | 2.13 ± 0.33 | Cell Proliferation Assay | [1][3][6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.75 ± 0.35 | Cell Proliferation Assay | [1] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 2.02 ± 0.18 | Cell Proliferation Assay | [1] |

| HCC1806 | Triple-Negative Breast Cancer | 2.83 ± 0.13 | Cell Proliferation Assay | [1] |

| HCC1937 | Triple-Negative Breast Cancer | 1.97 ± 0.25 | Cell Proliferation Assay | [1] |

Signaling Pathways Modulated by iCARM1

iCARM1, by inhibiting CARM1, modulates several key signaling pathways implicated in cancer progression. These include the downregulation of oncogenic estrogen receptor-alpha (ERα) signaling and the upregulation of the type I interferon (IFN) response.

Inhibition of Estrogen/ERα-Target Gene Expression

In ERα-positive breast cancer, CARM1 acts as a coactivator for ERα, promoting the transcription of genes involved in cell proliferation and survival. iCARM1 inhibits this pathway, leading to the suppression of breast cancer cell growth.[1][7]

Activation of Type I Interferon Signaling

CARM1 has been shown to suppress the expression of type I interferons (IFNs) and IFN-stimulated genes (ISGs), which are crucial for anti-tumor immunity. By inhibiting CARM1, iCARM1 relieves this suppression, leading to the activation of the type I IFN signaling pathway.[1][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of iCARM1 are provided below.

In Vitro Methylation Assay

This assay is used to determine the direct inhibitory effect of iCARM1 on the enzymatic activity of CARM1.

Protocol:

-

Reaction Setup: In a reaction buffer, combine purified recombinant CARM1 enzyme with a histone H3-derived peptide substrate.

-

Inhibitor Addition: Add iCARM1 at a range of concentrations to the reaction mixtures. A DMSO control (vehicle) is run in parallel.

-

Initiation: Start the methylation reaction by adding a methyl donor, typically S-adenosyl-L-[methyl-3H]methionine for radioactive detection or unlabeled S-adenosylmethionine for antibody-based detection.

-

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 1 hour) to allow for enzymatic activity.

-

Termination: Stop the reactions by adding SDS-PAGE loading buffer and heating.

-

Detection: Separate the reaction products by SDS-PAGE. For radioactive assays, transfer to a membrane and detect the incorporated radioactivity by autoradiography. For non-radioactive assays, perform a Western blot using antibodies specific for the methylated substrate (e.g., anti-H3R17me2a and anti-H3R26me2a).[1][4]

-

Data Analysis: Quantify the signal for each iCARM1 concentration and calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Surface Plasmon Resonance (SPR)

SPR is employed to measure the binding affinity and kinetics of iCARM1 to CARM1.

Protocol:

-

Immobilization: Covalently immobilize purified CARM1 protein onto the surface of a sensor chip.

-

Binding: Flow different concentrations of iCARM1 in solution over the sensor chip surface.

-

Detection: Monitor the change in the refractive index at the sensor surface as iCARM1 binds to the immobilized CARM1. This change is proportional to the mass of bound analyte and is recorded in real-time as a sensorgram.

-

Dissociation: After the association phase, flow a buffer without iCARM1 over the chip to monitor the dissociation of the inhibitor.

-

Data Analysis: Analyze the association and dissociation curves to determine the kinetic parameters (k_on and k_off) and the equilibrium dissociation constant (Kd).[1][5]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of iCARM1 to CARM1 within a cellular environment.

Protocol:

-

Cell Treatment: Treat cultured cells (e.g., HEK293T overexpressing Flag-tagged CARM1) with iCARM1 or a vehicle control (DMSO).[1][5]

-

Heating: Heat the cell lysates or intact cells across a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells (if treated intact) and separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Analyze the amount of soluble CARM1 in the supernatant at each temperature by Western blotting using an anti-CARM1 or anti-Flag antibody.

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of iCARM1 indicates that the inhibitor has bound to and stabilized the CARM1 protein.[1][5]

Cell Proliferation Assay

This assay assesses the effect of iCARM1 on the growth of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF7, T47D, BT474) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of iCARM1 for a specified period (e.g., 7 days).[1][6]

-

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet.

-

Data Analysis: Plot the cell viability against the iCARM1 concentration and fit the data to a dose-response curve to determine the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[1][6]

Colony Formation Assay

This assay evaluates the long-term effect of iCARM1 on the ability of single cells to proliferate and form colonies.

Protocol:

-

Cell Seeding: Seed a low density of cells in 6-well plates.

-

Treatment: Treat the cells with various concentrations of iCARM1 or a vehicle control.

-

Incubation: Incubate the plates for a period of 1-2 weeks, allowing colonies to form.

-

Staining: Fix the colonies with methanol and stain them with crystal violet.

-

Quantification: Count the number of colonies or solubilize the crystal violet and measure the absorbance to quantify the colony formation.[1][6]

References

- 1. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Carm1-IN-5: A Selective and Potent Inhibitor of PRMT4 (CARM1) for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as protein arginine methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a critical role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Dysregulation of CARM1 activity has been implicated in the pathogenesis of numerous diseases, particularly cancer, making it an attractive therapeutic target. Carm1-IN-5 has emerged as a potent and selective small molecule inhibitor of CARM1, providing a valuable tool for elucidating the biological functions of CARM1 and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols, and its impact on relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

| CARM1 (PRMT4) | 2 [1] |

Table 2: Selectivity Profile of this compound against other Protein Arginine Methyltransferases (PRMTs)

| PRMT Isoform | IC50 (nM) | Selectivity (fold vs. CARM1) |

| PRMT1 | 213[1] | 106.5 |

| PRMT3 | 942[1] | 471 |

| PRMT5 | >100,000[1] | >50,000 |

| PRMT6 | 64[1] | 32 |

| PRMT7 | >100,000[1] | >50,000 |

| PRMT8 | 73[1] | 36.5 |

Table 3: Anti-proliferative Activity of this compound in Melanoma Cell Lines

| Cell Line | IC50 (µM) |

| A375 | 0.55[1] |

| A2058 | 1.74[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro CARM1 Enzyme Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to determine the IC50 value of this compound against recombinant human CARM1.

Materials:

-

Recombinant human CARM1 enzyme

-

This compound

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Histone H3 peptide (substrate)

-

Assay Buffer: 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

-

In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).

-

Add 10 µL of recombinant CARM1 enzyme (e.g., 2 nM final concentration) to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Prepare the substrate mix by combining the histone H3 peptide (e.g., 10 µM final concentration) and [³H]-SAM (e.g., 1 µM final concentration) in Assay Buffer.

-

Initiate the enzymatic reaction by adding 10 µL of the substrate mix to each well.

-

Incubate the plate at 30°C for 1 hour with gentle agitation.

-

Stop the reaction by adding 50 µL of 10% trichloroacetic acid (TCA).

-

Transfer the reaction mixture to a 96-well filter plate and wash three times with 10% TCA to remove unincorporated [³H]-SAM.

-

Dry the filter plate and add 50 µL of scintillation fluid to each well.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

This protocol details the use of an MTT assay to assess the anti-proliferative effects of this compound on melanoma cell lines.

Materials:

-

A375 and A2058 melanoma cell lines

-

This compound

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed A375 or A2058 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare a serial dilution of this compound in culture medium from a DMSO stock.

-

Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of this compound or DMSO (vehicle control) to the respective wells.

-

Incubate the cells for 72 hours.[1]

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CARM1 and a typical experimental workflow for inhibitor characterization.

Caption: CARM1 signaling pathway and point of inhibition by this compound.

Caption: Experimental workflow for the characterization of a CARM1 inhibitor.

Conclusion

This compound is a highly potent and selective inhibitor of CARM1, demonstrating significant anti-proliferative effects in cancer cell lines. Its well-defined biochemical profile and cellular activity make it an invaluable research tool for dissecting the complex roles of CARM1 in health and disease. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to accelerate the discovery of novel therapeutics targeting CARM1-driven pathologies. Further investigations into the in vivo efficacy and safety profile of this compound are warranted to fully assess its therapeutic potential.

References

The Discovery and Synthesis of a Potent CARM1 Inhibitor: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Inhibition, Featuring the Potent and Selective Inhibitor EZM2302.

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a crucial enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on both histone and non-histone protein substrates. This post-translational modification plays a significant role in various cellular processes, including transcriptional activation, RNA splicing, cell cycle progression, and DNA damage repair.[1] Dysregulation of CARM1 activity has been implicated in the pathogenesis of several diseases, most notably cancer, where its overexpression is linked to poor prognosis in breast, colon, and prostate cancers. This has positioned CARM1 as an attractive therapeutic target for the development of novel anti-cancer agents.

This technical guide provides a comprehensive overview of the discovery and synthesis of a potent and selective CARM1 inhibitor, using EZM2302 (also known as GSK3359088) as a primary example in lieu of the non-publicly documented "Carm1-IN-5". The document will detail the quantitative biochemical and cellular data, experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Discovery of a Potent CARM1 Inhibitor: EZM2302

The discovery of EZM2302 stemmed from a structure-based drug design approach aimed at identifying potent and selective inhibitors of CARM1. This effort led to a compound that exhibits a strong inhibitory effect on the enzymatic activity of CARM1 with a reported IC50 of 6 nM.[2]

Mechanism of Action

EZM2302 functions by stabilizing an inactive complex of CARM1 with the reaction byproduct S-adenosylhomocysteine (SAH), thereby preventing the binding and methylation of substrate proteins.[3] A key characteristic of EZM2302 is its selective inhibition of CARM1's activity towards non-histone substrates, such as PABP1 and SmB, with minimal effect on the methylation of histone H3 at arginines 17 and 26 (H3R17me2a and H3R26me2a).[3][4] This substrate-selective inhibition profile distinguishes it from other CARM1 inhibitors like TP-064, which impacts both histone and non-histone methylation.[3]

Quantitative Data Presentation

The following tables summarize the key quantitative data for the CARM1 inhibitor EZM2302, including its biochemical potency and cellular activity.

| Compound | Target | IC50 (nM) | Assay Type |

| EZM2302 | CARM1 | 6 | Biochemical |

Table 1: Biochemical Potency of EZM2302.

| Compound | Cell Line | Assay | IC50 / EC50 (µM) |

| EZM2302 | RPMI-8226 | PABP1 Methylation Inhibition | 0.038 |

| EZM2302 | RPMI-8226 | SmB Demethylation | 0.018 |

| EZM2302 | Multiple Myeloma Cell Lines (9 of 15) | Proliferation | < 0.1 |

Table 2: Cellular Activity of EZM2302 in Multiple Myeloma Cells.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of a CARM1 inhibitor like EZM2302.

Synthesis of a Representative CARM1 Inhibitor

While the specific, detailed synthesis protocol for EZM2302 is not publicly available, a representative synthesis for a pyrimidine-based CARM1 inhibitor can be outlined based on general methods in medicinal chemistry. The synthesis of such compounds often involves a multi-step process, typically starting with the construction of a substituted pyrimidine core, followed by the addition of side chains through reactions like nucleophilic aromatic substitution and reductive amination.

Representative Synthesis Scheme:

A general synthetic route for pyrimidine-based CARM1 inhibitors is depicted below. This typically involves:

-

Suzuki Coupling: Reaction of a di-halogenated pyrimidine with a suitable boronic acid to introduce a key aromatic or heteroaromatic group.

-

Nucleophilic Aromatic Substitution: Displacement of a halogen on the pyrimidine ring with an amine-containing moiety.

-

Deprotection and Further Functionalization: Removal of protecting groups and subsequent modification of the side chains to arrive at the final inhibitor.

Biochemical CARM1 Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the methyltransferase activity of CARM1 in a biochemical setting.

Materials:

-

Recombinant human CARM1 enzyme

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

Histone H3 or a peptide substrate (e.g., derived from PABP1)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

-

Test compound (e.g., EZM2302)

-

Scintillation cocktail and counter

Protocol:

-

Prepare a reaction mixture containing the assay buffer, recombinant CARM1 enzyme, and the peptide substrate.

-

Add the test compound at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the methyltransferase reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction, typically by adding trichloroacetic acid to precipitate the protein/peptide substrate.

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated ³H-SAM.

-

Add scintillation cocktail to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation (MTT) Assay

This assay measures the effect of a compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., RPMI-8226)

-

Complete cell culture medium

-

Test compound (e.g., EZM2302)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plates

-

Plate reader

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[6]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: CARM1 Signaling Pathway and the Mechanism of EZM2302 Inhibition.

Experimental Workflow Diagram

Caption: Experimental Workflow for CARM1 Inhibitor Discovery and Evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. WO2020114491A1 - Compositions and methods for immunotherapy - Google Patents [patents.google.com]

Carm1-IN-5: A Potent and Selective Inhibitor of CARM1 for Melanoma Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that regulates a variety of cellular processes, including transcription, pre-mRNA splicing, and cell cycle progression, through the methylation of histone and non-histone proteins.[1] Aberrant CARM1 activity has been implicated in the progression of several cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of Carm1-IN-5 (also referred to as compound 17e), a novel, potent, and selective small molecule inhibitor of CARM1, with a focus on its chemical properties, biological activity, and the methodologies used for its characterization. Recent research has highlighted its potential as a therapeutic agent for melanoma.[1][2]

Chemical Structure and Properties

This compound belongs to a series of (2-(benzyloxy)phenyl)methanamine derivatives. Its detailed chemical structure and properties are summarized below.

| Property | Value |

| Chemical Name | (2-(benzyloxy)phenyl)methanamine derivative (specific structure for 17e) |

| Alias | Compound 17e |

| Molecular Formula | C₂₄H₂₄N₄OS |

| Molecular Weight | 416.54 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Biological Activity and Selectivity

This compound is a highly potent inhibitor of CARM1 with an IC₅₀ of 2 ± 1 nM.[1][2] Its selectivity has been evaluated against other protein arginine methyltransferases (PRMTs), demonstrating a favorable profile for specific targeting of CARM1.

| Target | IC₅₀ (nM) |

| CARM1 | 2 ± 1 |

| PRMT1 | >10,000 |

| PRMT5 | >10,000 |

| PRMT6 | >10,000 |

The inhibitor has demonstrated significant antiproliferative effects in various melanoma cell lines and has shown promising antitumor efficacy in a melanoma xenograft model.[1][2]

Signaling Pathway

This compound exerts its anticancer effects by inhibiting the methyltransferase activity of CARM1. This leads to a reduction in the methylation of key downstream substrates involved in oncogenic signaling pathways in melanoma. A simplified representation of the targeted pathway is provided below.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro CARM1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against CARM1.

Materials:

-

Recombinant human CARM1 enzyme

-

Histone H3 peptide substrate

-

S-adenosyl-L-[methyl-³H]methionine

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing CARM1 enzyme, histone H3 peptide, and assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.

-

Initiate the methylation reaction by adding S-adenosyl-L-[methyl-³H]methionine.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins and peptide.

-

Transfer the precipitate onto a filter paper and wash with TCA to remove unincorporated radiolabel.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the antiproliferative effect of this compound on melanoma cell lines.

Materials:

-

Melanoma cell lines (e.g., A375, SK-MEL-28)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed melanoma cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the DMSO control.

-

Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to CARM1 in a cellular context.

Materials:

-

Melanoma cells

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease inhibitors

-

Antibodies against CARM1 and a loading control (e.g., GAPDH)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat melanoma cells with this compound or DMSO (vehicle control).

-

Harvest and resuspend the cells in PBS.

-

Divide the cell suspension into aliquots and heat them at different temperatures for 3 minutes.

-

Lyse the cells by freeze-thawing.

-

Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-CARM1 antibody.

-

A shift in the melting curve of CARM1 to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

This compound is a novel and highly promising inhibitor of CARM1, demonstrating potent and selective activity. Its ability to suppress the proliferation of melanoma cells both in vitro and in vivo underscores its potential as a lead compound for the development of new anticancer therapies. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound and other CARM1 inhibitors.

References

CARM1 Substrates and the Impact of Carm1-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a pivotal enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on both histone and non-histone protein substrates. This post-translational modification, specifically mono- and asymmetric dimethylation, plays a crucial role in a myriad of cellular processes including transcriptional regulation, RNA processing, DNA damage repair, and cell cycle control.[1][2] Dysregulation of CARM1 activity has been implicated in various diseases, most notably in cancer, making it a compelling target for therapeutic intervention.[3]

This technical guide provides an in-depth overview of CARM1 substrates and the effects of a representative small molecule inhibitor, here referred to as Carm1-IN-5 (using the publicly available inhibitor "iCARM1" as a proxy). We will delve into the quantitative data of CARM1 inhibitors, detailed experimental protocols for assessing CARM1 activity and inhibition, and visualize the key signaling pathways modulated by CARM1.

CARM1 Substrates

CARM1 exhibits specificity for arginine residues within proline/glycine-rich motifs, distinguishing it from other PRMT family members that often target glycine-arginine-rich sequences.[4] The methylation of its substrates can alter their function, localization, and interaction with other proteins. Key substrates of CARM1 include:

-

Histone H3: CARM1 methylates arginine 17 (H3R17) and arginine 26 (H3R26) of histone H3, which are generally associated with transcriptional activation.[1][5]

-

p300/CBP: The methylation of these histone acetyltransferases by CARM1 is crucial for the assembly of transcriptional coactivator complexes and the DNA damage response.[2][6][7]

-

Poly(A)-binding protein 1 (PABP1): Methylation of PABP1 by CARM1 is involved in the regulation of mRNA stability and translation.[8]

-

Mediator Complex Subunit 12 (MED12): CARM1-mediated methylation of MED12 is implicated in enhancer function and estrogen-regulated gene transcription.[1][4][9]

-

BAF155 (SMARCC1): A core subunit of the SWI/SNF chromatin remodeling complex, BAF155 methylation by CARM1 influences gene expression and has been linked to tumor progression and metastasis.[1][10][11][12]

-

PAX7: Methylation of this transcription factor by CARM1 is a key step in myogenic differentiation.[13]

-

SmB: A component of the spliceosome, its methylation by CARM1 impacts pre-mRNA splicing.

This compound and Other CARM1 Inhibitors: Quantitative Data

Several small molecule inhibitors of CARM1 have been developed to probe its biological functions and for their therapeutic potential. Here, we summarize the quantitative data for this compound (represented by iCARM1) and other well-characterized inhibitors, EZM2302 and TP-064.

| Inhibitor | Target | IC50 | Kd | Cellular Effect | Substrates Affected | Reference |

| This compound (iCARM1) | CARM1 | 12.3 µM | 0.67 µM | Suppresses breast cancer cell growth; Induces cell cycle arrest. | H3R17, H3R26 | [1][5][14] |

| EZM2302 | CARM1 | 6 nM | - | Anti-proliferative activity in multiple myeloma cell lines. | PABP1, SmB | [15][16][17][18] |

| TP-064 | CARM1 | <10 nM | - | Inhibits proliferation of multiple myeloma cell lines; Induces G1 cell cycle arrest. | BAF155, MED12 | [19][20][21] |

Experimental Protocols

Accurate assessment of CARM1 activity and the efficacy of its inhibitors is crucial for research and drug development. Below are detailed protocols for key experiments.

In Vitro CARM1 Methylation Assay (Radioactive)

This assay directly measures the transfer of a radiolabeled methyl group from SAM to a substrate.

Materials:

-

Recombinant purified CARM1 enzyme.

-

Substrate (e.g., recombinant histone H3, BAF155, or a peptide substrate).

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM).

-

Assay buffer: 50 mM Tris-HCl pH 8.0, 10 mM DTT, 10 mM MgCl₂.

-

SDS-PAGE loading buffer.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Phosphorimager or scintillation counter.

-

This compound or other inhibitors.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant CARM1, and the substrate.

-

Add this compound or the vehicle control (e.g., DMSO) at various concentrations and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the methylated substrate by autoradiography using a phosphorimager or by excising the substrate band and measuring radioactivity with a scintillation counter.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cellular CARM1 Methylation Assay (Western Blot)

This method assesses the methylation status of endogenous CARM1 substrates in a cellular context.

Materials:

-

Cell line of interest (e.g., MCF7 breast cancer cells).

-

This compound or other inhibitors.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Primary antibodies specific for the methylated form of the substrate (e.g., anti-mePABP1, anti-meBAF155) and for the total protein.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

-

Western blotting apparatus and imaging system.

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-72 hours).

-

Harvest the cells and lyse them using the cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

-

Quantify the band intensities to determine the change in substrate methylation.

CARM1 Signaling Pathways

CARM1 is a key regulator in several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

CARM1 in DNA Damage Response

Caption: CARM1's role in the DNA damage response pathway.

CARM1 in Estrogen Receptor Signaling

Caption: CARM1's involvement in estrogen receptor signaling.

CARM1 in Myogenic Differentiation

Caption: The role of CARM1 in myogenic differentiation.

Conclusion

CARM1 is a multifaceted enzyme with a profound impact on cellular function through the methylation of a diverse range of substrates. Its role in critical signaling pathways, particularly in the context of cancer, underscores its importance as a therapeutic target. The development of potent and specific inhibitors, such as this compound (iCARM1), provides valuable tools for dissecting the intricate functions of CARM1 and offers promising avenues for novel cancer therapies. The experimental protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers dedicated to advancing our understanding of CARM1 biology and its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Arginine Methyltransferase CARM1 in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CARM1 methylates MED12 to regulate its RNA-binding ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. researchgate.net [researchgate.net]

- 7. The roles of CARM1 and coactivator methylation in DNA damage signaling pathway [pfocr.wikipathways.org]

- 8. PABP1 identified as an arginine methyltransferase substrate using high-density protein arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. academic.oup.com [academic.oup.com]

- 12. CARM1 Methylates Chromatin Remodeling Factor BAF155 to Enhance Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carm1 and the Epigenetic Control of Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. EZM2302 (GSK3359088) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]

- 17. caymanchem.com [caymanchem.com]

- 18. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

In Vitro Characterization of CARM1 Enzymatic Inhibition: A Technical Guide

Disclaimer: No publicly available information was found for a CARM1 inhibitor with the specific designation "Carm1-IN-5". This guide therefore provides a comprehensive overview of the in vitro characterization of a well-documented and potent CARM1 inhibitor, EZM2302 , as a representative example. The methodologies and data presentation formats described herein are applicable to the characterization of novel CARM1 inhibitors.

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, pre-mRNA splicing, and cell cycle progression.[1][2] CARM1 catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on both histone and non-histone protein substrates, leading to the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[3][4] Overexpression of CARM1 has been implicated in several cancers, making it an attractive therapeutic target.[5][6]

This technical guide details the in vitro characterization of CARM1 enzymatic inhibition, using the potent and selective inhibitor EZM2302 as a case study. It provides an overview of the quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.

Quantitative Data Summary

The inhibitory activity of EZM2302 against CARM1 has been quantified using various in vitro assays. The following tables summarize the key data points.

| Inhibitor | Assay Type | Substrate | IC50 (nM) | Reference |

| EZM2302 | Biochemical Assay | - | 6 | [6] |

| EZM2302 | Multiple Myeloma Cell Proliferation (14-day) | - | < 100 | [4] |

| Cell Line | Assay Type | Duration | IC50 (µM) | Reference |

| ZR751 | Proliferation | 15 days | >20 | [7] |

| MCF7 | Proliferation | 15 days | >20 | [7] |

| LNCAP | Proliferation | 15 days | 12.2 | [7] |

| PC3 | Proliferation | 15 days | >20 | [7] |

| VCAP | Proliferation | 15 days | >20 | [7] |

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the accurate characterization of CARM1 inhibitors.

Histone Methyltransferase (HMT) Assay (Radiometric)

This assay quantifies the transfer of a radiolabeled methyl group from SAM to a peptide substrate.

Materials:

-

Recombinant CARM1 enzyme

-

Biotinylated peptide substrate (e.g., derived from histone H3)

-

3H-S-adenosyl-methionine (3H-SAM)

-

Assay buffer: 20 mM bicine, pH 7.5, 1 mM tris(2-carboxyethyl)phosphine (TCEP), 0.005% bovine skin gelatin, 0.002% Tween-20

-

Unlabeled SAM (for quenching)

-

FlashPlate

Procedure:

-

Pre-incubate CARM1 with the test compound (e.g., EZM2302) for 30 minutes at room temperature.[8]

-

Initiate the reaction by adding a mixture of the biotinylated peptide substrate and 3H-SAM. Final concentrations should be optimized, for example, 0.25 nM CARM1, 250 nM peptide, and 30 nM 3H-SAM.[8]

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

Quench the reaction by adding an excess of unlabeled SAM (e.g., final concentration of 300 µM).[8]

-

Transfer the reaction mixture to a FlashPlate, which captures the biotinylated peptide.

-

Measure the amount of incorporated radioactivity using a scintillation counter (e.g., Topcount reader).[8]

-

Calculate IC50 values from the dose-response curves.

Cell-Based Methylation Assay

This assay assesses the ability of an inhibitor to block the methylation of endogenous CARM1 substrates within a cellular context.

Materials:

-

Cancer cell lines (e.g., multiple myeloma cell lines)

-

Test compound (e.g., EZM2302) dissolved in DMSO

-

Cell culture medium and supplements

-

RIPA buffer with 0.1% SDS for cell lysis

-

Antibodies against methylated substrates (e.g., methylated PABP1 and SmB)

-

Secondary antibodies for Western blotting

Procedure:

-

Culture cells to a desired density (e.g., 2e5 cells/mL).

-

Treat the cells with various concentrations of the test compound (e.g., 0-5 µM EZM2302) for a specified duration (e.g., 96 hours). Ensure the final DMSO concentration is low (e.g., 0.2%).[7]

-

Harvest the cells by centrifugation and wash with PBS.

-

Lyse the cell pellets using RIPA buffer.[8]

-

Perform Western blotting on the cell lysates to detect the levels of methylated substrates (e.g., PABP1 and SmB).

-

Quantify the Western blot signals to determine the extent of methylation inhibition.[8]

Visualizations

Diagrams illustrating key pathways and experimental workflows provide a clear conceptual understanding.

References

- 1. CARM1-mediated methylation of protein arginine methyltransferase 5 represses human γ-globin gene expression in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scispace.com [scispace.com]

Cellular Targets of Exemplary CARM1 Inhibitors

An in-depth analysis of the cellular targets of the CARM1 inhibitor, Carm1-IN-5, beyond its intended target, Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is currently limited by the lack of publicly available information on this specific compound. Extensive searches for "this compound" did not yield specific data regarding its selectivity profile, off-target effects, or results from kinome scans.

To provide a comprehensive technical guide that aligns with the user's request, this report will focus on the well-characterized CARM1 inhibitors, EZM2302 and TP-064, as illustrative examples. These compounds have been subject to rigorous preclinical investigation, and their selectivity profiles have been documented in scientific literature. This approach allows for a detailed exploration of potential off-target interactions of potent CARM1 inhibitors, thereby serving as a valuable resource for researchers, scientists, and drug development professionals.

The following sections detail the known cellular targets of EZM2302 and TP-064, presenting quantitative data, the experimental protocols used for their identification, and visualizations of relevant pathways and workflows.

Quantitative Data on Off-Target Interactions

The selectivity of CARM1 inhibitors is a critical aspect of their therapeutic potential, as off-target effects can lead to unforeseen toxicities or polypharmacology. Kinome scanning and other profiling technologies are employed to assess the interaction of these inhibitors with a broad range of cellular proteins.

To illustrate how such data would be presented, a hypothetical table is provided below. This table structure is designed for clarity and easy comparison of inhibitor activities against their intended target and potential off-targets.

| Table 1: Hypothetical Selectivity Profile of a CARM1 Inhibitor | ||

| Target | Inhibitor | IC50 (nM) |

| CARM1 | Compound X | 10 |

| Kinase A | Compound X | >10,000 |

| Kinase B | Compound X | 8,500 |

| Protein C | Compound X | >10,000 |

This table is for illustrative purposes and does not represent actual data for this compound.

Experimental Protocols

The identification and validation of on- and off-target effects of small molecule inhibitors involve a variety of biochemical and cell-based assays.

In Vitro CARM1 Inhibition Assay

This assay is fundamental to determining the potency of an inhibitor against its intended target.

-

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against CARM1 enzymatic activity.

-

Methodology:

-

CARM1 enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for binding.[2]

-

The enzymatic reaction is initiated by adding a substrate mixture containing a biotinylated peptide substrate and a methyl donor, 3H-S-adenosyl-methionine (3H-SAM).[2]

-

The reaction is carried out in a buffer solution (e.g., 20 mM bicine, pH 7.5, with additives like TCEP, bovine skin gelatin, and Tween-20).[2]

-

After incubation, the reaction is quenched by the addition of unlabeled SAM.[2]

-

The amount of radiolabeled, methylated peptide is quantified using a scintillation counter.[2]

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Kinome-Wide Selectivity Profiling (Example: KinomeScan™)

This method assesses the binding of an inhibitor to a large panel of kinases.

-

Objective: To identify potential off-target kinases for a given inhibitor.

-

Methodology:

-

The test compound is incubated with a DNA-tagged kinase panel.

-

The inhibitor's ability to displace a reference ligand from each kinase is measured by quantitative PCR of the DNA tag.

-

The results are typically reported as the percentage of control, where a lower percentage indicates stronger binding.

-

Cell-Based Target Engagement Assays (Example: Cellular Thermal Shift Assay - CETSA)

CETSA is used to verify that the inhibitor binds to its target in a cellular context.

-

Objective: To confirm the physical interaction between an inhibitor and its target protein within intact cells.

-

Methodology:

-

Cells are treated with the inhibitor or a vehicle control.

-

The cells are heated to various temperatures, causing proteins to denature and aggregate.

-

The remaining soluble protein at each temperature is quantified by methods such as Western blotting or mass spectrometry.

-

Ligand-bound proteins are stabilized and exhibit a higher melting temperature compared to the unbound state.

-

Visualizations

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.

Caption: Workflow for CARM1 inhibitor discovery and characterization.

Caption: Hypothetical signaling pathway illustrating a CARM1 inhibitor off-target effect.

References

Initial Studies on the Biological Activity of a Novel CARM1 Inhibitor

Disclaimer: As of the latest available data, there is no publicly accessible scientific literature or data specifically identifying a compound designated "Carm1-IN-5". The following technical guide has been constructed based on the initial biological activity studies of other potent and selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) inhibitors to serve as a representative example of the expected data and methodologies for such a compound. The quantitative data and experimental protocols are derived from studies on inhibitors like iCARM1 and EZM2302.

Introduction

Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1] This post-translational modification plays a significant role in various cellular processes, including transcriptional regulation, mRNA splicing, and cell cycle progression.[2][3] Dysregulation of CARM1 activity has been implicated in the pathogenesis of several diseases, particularly cancer, making it a promising therapeutic target.[4][5][6] This document outlines the initial preclinical evaluation of a novel CARM1 inhibitor, herein referred to as this compound, detailing its in vitro and in vivo biological activities.

In Vitro Enzymatic Activity

The inhibitory potential of this compound against the enzymatic activity of CARM1 was assessed using biochemical assays.

Table 1: In Vitro Inhibitory Activity of this compound against CARM1

| Assay Type | Substrate | IC50 (nM) |

| In Vitro Methylation Assay | Histone H3 Peptide | Data Not Available |

| Methyltransferase-Glo Assay | Recombinant PABP1 | Data Not Available |

Note: Specific IC50 values for "this compound" are not available. For comparison, potent CARM1 inhibitors like EZM2302 have shown IC50 values in the low nanomolar range (e.g., 6 nM) in biochemical assays.[6]

Experimental Protocol: In Vitro Methylation Assay

-

Protein Purification: Recombinant human CARM1 protein is expressed in and purified from a suitable expression system (e.g., HEK293T cells).[4]

-

Reaction Mixture: The assay is performed by incubating the purified CARM1 enzyme with a histone substrate (e.g., whole histone or a synthetic peptide from the N-terminus of histone H3) and the methyl donor S-adenosyl-L-methionine (SAM) in a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM KCl, 5 mM DTT, 4 mM EDTA).[4]

-

Inhibitor Treatment: this compound is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C for 1 hour to allow for the methylation reaction to proceed.[4]

-

Detection: The reaction is stopped by adding SDS sample buffer. The level of histone methylation is then determined by immunoblotting using an antibody specific for the methylated arginine residue (e.g., asymmetric dimethylarginine).[4]

Cellular Activity

The biological effect of this compound was evaluated in various cancer cell lines to determine its cell-based potency.

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines

| Cell Line | Subtype | EC50 (µM) |

| MCF7 | ERα-positive | Data Not Available |

| T47D | ERα-positive | Data Not Available |

| BT474 | ERα-positive | Data Not Available |

Note: Specific EC50 values for "this compound" are not available. For the representative inhibitor iCARM1, EC50 values in the low micromolar range have been reported in similar cell lines.[4]

Experimental Protocol: Cell Proliferation Assay

-

Cell Culture: Breast cancer cell lines (e.g., MCF7, T47D) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for an extended period (e.g., 7 days) to allow for multiple cell divisions.[4]

-

Quantification: Cell proliferation is assessed using a standard method, such as a colorimetric assay (e.g., MTT or crystal violet) or a luminescence-based assay that measures ATP content.

-

Data Analysis: The results are normalized to the vehicle-treated control, and the EC50 value is calculated using a non-linear regression model.

Mechanism of Action: Signaling Pathway

CARM1 is known to be a coactivator for estrogen receptor alpha (ERα), promoting the transcription of oncogenic target genes in ERα-positive breast cancer.[4] Inhibition of CARM1 is expected to suppress this pathway.

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a preclinical mouse model of breast cancer.

Table 3: In Vivo Anti-tumor Efficacy of this compound

| Animal Model | Treatment Group | Tumor Growth Inhibition (%) |

| MCF7 Xenograft | Vehicle | 0 |

| This compound | Data Not Available |

Note: Specific in vivo data for "this compound" is not available. Studies with other CARM1 inhibitors have demonstrated significant tumor growth inhibition in mouse xenograft models.[4][6]

Experimental Protocol: Xenograft Tumor Model

-

Cell Implantation: MCF7 cells are implanted subcutaneously into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Randomization: Mice are randomized into treatment and control groups.

-

Dosing: this compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage), while the control group receives a vehicle. Dosing is typically performed on a regular schedule (e.g., daily).

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic biomarker analysis).

Conclusion

The initial biological characterization of a representative CARM1 inhibitor demonstrates potent and selective inhibition of the CARM1 enzyme, leading to anti-proliferative effects in cancer cells and anti-tumor efficacy in preclinical models. These findings underscore the therapeutic potential of targeting CARM1 in diseases such as cancer. Further studies are warranted to fully elucidate the pharmacological profile of novel CARM1 inhibitors like the conceptual this compound.

References

- 1. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies with a General CARM1 Inhibitor

Topic: General CARM1 Inhibitor Protocol for In Vivo Animal Studies.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific in vivo animal study protocol for a compound designated "Carm1-IN-5" is publicly available in the reviewed scientific literature. The following application notes and protocols are a generalized representation based on published in vivo studies of other potent and selective CARM1 inhibitors, such as EZM2302 and iCARM1.[1][2] Researchers should perform dose-escalation and toxicity studies to determine the optimal and safe dosage for any new compound.

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[3][4][5] This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and DNA damage repair.[3][6] Dysregulation of CARM1 activity is implicated in the pathogenesis of several diseases, particularly cancer, making it an attractive therapeutic target.[3][4][5] CARM1 inhibitors are being investigated for their potential to suppress tumor growth and overcome therapeutic resistance.[3][4] These application notes provide a detailed protocol for in vivo animal studies using a general CARM1 inhibitor, based on established methodologies for similar compounds.

Data Presentation

Table 1: Summary of In Vivo Efficacy Studies with CARM1 Inhibitors

| Compound | Animal Model | Cancer Type | Dosing Regimen | Administration Route | Observed Efficacy | Reference |

| EZM2302 | RPMI-8226 xenograft (SCID mice) | Multiple Myeloma | 37.5, 75, 150, 300 mg/kg, twice daily for 21 days | Oral gavage | Dose-dependent tumor growth inhibition.[7] | [1][7] |

| EZM2302 | MC38 xenograft (C57 mice) | Colorectal Cancer | Not specified | Not specified | Reduced tumor volume and weight, enhanced anti-PD-1 immunotherapy.[2] | [2] |

| iCARM1 | MCF7 xenograft (BALB/c nude mice) | ERα-positive Breast Cancer | 25 mg/kg and 50 mg/kg, every other day | Intraperitoneal injection | Significant inhibition of tumor growth.[3] | [3] |

| iCARM1 | MDA-MB-231 xenograft (BALB/c nude mice) | Triple-Negative Breast Cancer | 25 mg/kg and 50 mg/kg, daily | Intraperitoneal injection | Remarkable inhibition of tumor growth.[3] | [3] |

| iCARM1 | 4T-1 allograft (BALB/c mice) | Triple-Negative Breast Cancer | Not specified | Intraperitoneal injection | Decreased tumor growth and increased CD8+ T cell infiltration.[4] | [4] |

Table 2: Pharmacodynamic and Biomarker Modulation by CARM1 Inhibitors In Vivo

| Compound | Animal Model | Tissue/Cell Type | Biomarker | Modulation | Reference |

| EZM2302 | RPMI-8226 xenograft | Tumor tissue | PABP1 methylation | Dose-dependent inhibition.[7] | [1][7] |

| EZM2302 | RPMI-8226 xenograft | Tumor tissue | SmB methylation | Dose-dependent inhibition.[7] | [1][7] |

| iCARM1 | MCF7 xenograft | Tumor tissue | Oncogenic estrogen/ERα-target genes (e.g., CCND1, c-Myc) | Significant reduction in expression.[3] | [3] |

| iCARM1 | MCF7 xenograft | Tumor tissue | Type I IFN and ISGs (e.g., ISG15, CCL5) | Significant induction in expression.[3] | [3] |

Experimental Protocols

1. Animal Model and Husbandry

-

Species and Strain: BALB/c nude mice (for xenografts) or other appropriate immunocompromised or syngeneic models depending on the cancer cell line.

-

Age/Weight: 6-8 weeks old, 18-22 g.

-

Housing: House animals in sterile, filter-topped cages with access to autoclaved food and water ad libitum. Maintain a 12-hour light/dark cycle.

-

Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

-

Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.[7]

2. Tumor Cell Implantation

-

Cell Culture: Culture cancer cells (e.g., MCF7, MDA-MB-231, RPMI-8226) under standard conditions.

-

Cell Preparation: Harvest cells during the logarithmic growth phase, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel.

-

Implantation: Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width)^2 × length / 2.

3. CARM1 Inhibitor Formulation and Administration

-

Formulation: The formulation will depend on the specific inhibitor's properties. For example, EZM2302 has been formulated in 0.5% methylcellulose in water for oral gavage.[7] A general starting point for a novel inhibitor could be a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Dosing: Based on the data in Table 1, a starting dose range of 25-50 mg/kg for intraperitoneal injection or 50-100 mg/kg for oral gavage could be considered for initial efficacy studies. Dose-ranging studies are essential.

-

Administration: Administer the inhibitor or vehicle control via the chosen route (e.g., oral gavage, intraperitoneal injection) at the determined frequency (e.g., daily, twice daily, every other day).

-

Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³). Randomize animals into treatment and control groups.

4. Efficacy and Toxicity Assessment

-

Tumor Measurements: Continue to measure tumor volume throughout the study.

-

Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an indicator of general health and toxicity.

-

Clinical Observations: Observe animals daily for any signs of distress or toxicity.

-

Endpoint: Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

-

Tissue Collection: At the endpoint, collect tumors, blood, and other relevant organs for further analysis.

5. Pharmacodynamic and Biomarker Analysis

-

Western Blotting: Prepare protein lysates from tumor tissue to analyze the methylation status of CARM1 substrates like PABP1 and SmB, and to measure levels of other relevant proteins.[7]

-

RT-qPCR: Extract RNA from tumor tissue to analyze the expression of CARM1 target genes.[3]

-

Immunohistochemistry (IHC): Fix tumor tissues in formalin and embed in paraffin. Perform IHC to assess the levels and localization of specific proteins within the tumor microenvironment.

Mandatory Visualization

Caption: CARM1 signaling pathway in transcriptional activation.

Caption: In vivo experimental workflow for a CARM1 inhibitor.

References

- 1. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of CARM1‐Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for CARM1 Inhibitors in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that catalyzes the methylation of arginine residues in both histone and non-histone proteins.[1][2] This post-translational modification plays a significant role in various cellular processes, including transcriptional regulation, chromatin remodeling, mRNA splicing, and signal transduction.[1][3][4] Dysregulation of CARM1 activity is implicated in the progression of numerous cancers, making it a promising therapeutic target.[1][2][3][4] This document provides detailed application notes and protocols for the use of CARM1 inhibitors, exemplified by compounds such as iCARM1, in cancer cell line research.

Data Presentation: In Vitro Efficacy of CARM1 Inhibitors

The following table summarizes the effective concentrations (EC50) of a representative CARM1 inhibitor, iCARM1, in various breast cancer cell lines. This data is crucial for determining the appropriate dosage for in vitro experiments.

| Cell Line | Cancer Type | Inhibitor | EC50 (µM) |

| MCF7 | Breast Cancer (ERα-positive) | iCARM1 | 2.1 |

| T47D | Breast Cancer (ERα-positive) | iCARM1 | 2.5 |

| BT474 | Breast Cancer (ERα-positive) | iCARM1 | 3.8 |

Data extracted from a 7-day cell proliferation assay.[3][5]

Signaling Pathways

CARM1 is a key regulator in several signaling pathways critical to cancer development and progression.

CARM1 as a Transcriptional Coactivator

CARM1 enhances gene transcription by methylating histone H3 at arginine residues (R2, R17, R26) and other transcriptional coactivators like p300/CBP and the p160 family of steroid receptor coactivators.[1][6][7][8] This action leads to chromatin remodeling and the recruitment of the transcriptional machinery.

CARM1 in Estrogen Receptor (ERα) Signaling

In ERα-positive breast cancer, CARM1 acts as a coactivator for the estrogen receptor, promoting the transcription of oncogenic genes.[5] Inhibition of CARM1 can suppress the expression of these target genes.

References

- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CARM1-expressing ovarian cancer depends on the histone methyltransferase EZH2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Histone Arginine Methylation with Carm1-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2][3] As a Type I protein arginine methyltransferase, CARM1 is responsible for creating monomethylarginine and asymmetric dimethylarginine marks.[1][4] These post-translational modifications play a crucial role in regulating a wide array of cellular processes, including transcriptional activation, RNA processing, DNA damage response, and cell cycle progression.[3][5]

Specifically, CARM1 methylates histone H3 at arginines 2, 17, and 26 (H3R2, H3R17, H3R26), which are generally associated with transcriptional activation.[1][6][7] Dysregulation of CARM1 activity and overexpression have been linked to various cancers, including breast, colorectal, prostate, and lung cancer, making it a promising therapeutic target.[8][9][10]

Carm1-IN-5 is a potent and selective small molecule inhibitor of CARM1, designed for the investigation of its biological functions and for potential therapeutic development. These application notes provide detailed protocols for utilizing this compound to study histone arginine methylation and its downstream effects.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative CARM1 inhibitors from published studies. This data is provided for comparative purposes to guide experimental design.

| Inhibitor | Target | Assay Type | IC50 (μM) | EC50 (μM) | Cell Line | Reference |

| iCARM1 | CARM1 | In vitro methylation assay | 12.3 | - | - | [8] |

| iCARM1 | CARM1 | Cell proliferation assay | - | Varies | MCF7, T47D, BT474 | [8] |

| TP-064 | CARM1 | Cellular methylation assay | - | - | HEK293T | [4] |

| EZM2302 | CARM1 | In vitro methylation assay | Potent | - | - | [8] |

Signaling Pathways and Experimental Workflows

CARM1 Signaling in DNA Damage Response

The following diagram illustrates the role of CARM1 in the DNA damage response pathway, leading to cell cycle arrest.

Caption: CARM1's role in the DNA damage response pathway.

Experimental Workflow for Studying CARM1 Inhibition

This diagram outlines a typical workflow for investigating the effects of a CARM1 inhibitor like this compound.

Caption: Workflow for CARM1 inhibitor studies.

Experimental Protocols

In Vitro Histone Methyltransferase Assay

This protocol is designed to determine the direct inhibitory effect of this compound on CARM1's enzymatic activity.

Materials:

-

Recombinant human CARM1 protein

-

Histone H3 protein or a peptide substrate (e.g., N-terminus of histone H3)[8]

-

S-adenosyl-L-methionine (SAM) as a methyl donor

-

This compound (dissolved in DMSO)

-

Reaction buffer (50 mM Tris-HCl, pH 8.0, 20 mM KCl, 5 mM DTT, 4 mM EDTA)[8]

-

SDS-PAGE loading buffer

-

Antibodies: Anti-H3R17me2a, Anti-Histone H3

Procedure:

-

Prepare a reaction mixture containing reaction buffer, recombinant CARM1, and histone H3 substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.

-

Initiate the reaction by adding SAM (e.g., 0.5 µM final concentration).[8]

-

Incubate the reaction at 37°C for 1 hour.[8]

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform immunoblotting with the anti-H3R17me2a antibody to detect the methylation mark.

-

Use an anti-Histone H3 antibody as a loading control.

-

Quantify the band intensities to determine the IC50 value of this compound.

Cellular Assay for Histone H3 Arginine 17 Methylation

This protocol assesses the ability of this compound to inhibit CARM1 activity within a cellular context.

Materials:

-

Cells of interest (e.g., MCF7 breast cancer cells)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Histone extraction buffer

-

SDS-PAGE and Western blot reagents

-

Antibodies: Anti-H3R17me2a, Anti-Histone H3

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO for a specified period (e.g., 48 hours).

-

Harvest the cells and perform histone extraction.

-

Quantify the protein concentration of the histone extracts.

-

Perform Western blotting as described in the in vitro assay protocol to detect H3R17me2a levels.

-

Normalize the H3R17me2a signal to the total Histone H3 signal.

-

Analyze the dose-dependent reduction in H3R17 methylation to determine the cellular efficacy of the inhibitor.

Cell Proliferation Assay

This assay measures the effect of CARM1 inhibition on the growth of cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF7, T47D, BT474)[8]

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or perform cell counting)

-

96-well plates

Procedure:

-

Seed cells at a low density in 96-well plates.

-

After 24 hours, treat the cells with a serial dilution of this compound or DMSO.

-

Incubate the cells for an extended period (e.g., 7 days), refreshing the medium with the inhibitor as needed.[8]

-

At the end of the treatment period, measure cell viability using a chosen proliferation reagent according to the manufacturer's instructions.

-

Plot the cell viability against the inhibitor concentration and calculate the EC50 value.

RT-qPCR for CARM1 Target Gene Expression

This protocol is used to investigate how CARM1 inhibition by this compound affects the expression of its target genes.

Materials:

-

Cells treated with this compound or DMSO (from the cellular assay)

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

Reverse transcription kit

-

qPCR master mix

-

Primers for CARM1 target genes (e.g., p21, estrogen-responsive genes) and a housekeeping gene (e.g., GAPDH).[9][11]

Procedure:

-

Isolate total RNA from treated and control cells.

-

Synthesize cDNA from the RNA samples.

-

Perform quantitative PCR using primers for the genes of interest.

-

Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

-

Compare the expression levels in this compound-treated cells to the vehicle-treated controls to determine the effect of CARM1 inhibition on gene transcription.

Conclusion

This compound serves as a valuable chemical probe for elucidating the multifaceted roles of CARM1 in cellular physiology and disease. The protocols outlined above provide a framework for researchers to investigate the impact of CARM1 inhibition on histone arginine methylation, gene expression, and cellular phenotypes. These studies will contribute to a deeper understanding of CARM1's biological functions and its potential as a therapeutic target in oncology and other diseases.

References

- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 5. CARM1-mediated methylation of protein arginine methyltransferase 5 represses human γ-globin gene expression in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]